molecular formula C19H18N2 B5483500 4-methyl-3,6-bis(4-methylphenyl)pyridazine

4-methyl-3,6-bis(4-methylphenyl)pyridazine

Cat. No.: B5483500
M. Wt: 274.4 g/mol
InChI Key: PKDVAQPELIEALS-UHFFFAOYSA-N
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Description

4-methyl-3,6-bis(4-methylphenyl)pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of two 4-methylphenyl groups attached to the 3 and 6 positions of the pyridazine ring, along with a methyl group at the 4 position.

Properties

IUPAC Name

4-methyl-3,6-bis(4-methylphenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2/c1-13-4-8-16(9-5-13)18-12-15(3)19(21-20-18)17-10-6-14(2)7-11-17/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDVAQPELIEALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C(=C2)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3,6-bis(4-methylphenyl)pyridazine typically involves cyclization reactions. One common method is the [3 + n] cycloaddition reaction, where a multiple bond dipolarophile reacts with a three-atom component system (TACS) to form the pyridazine ring . The reaction conditions often involve the use of catalysts such as CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) for click reactions .

Industrial Production Methods

Industrial production methods for pyridazine derivatives, including 4-methyl-3,6-bis(4-methylphenyl)pyridazine, often involve large-scale cyclization reactions under controlled conditions. These methods ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-methyl-3,6-bis(4-methylphenyl)pyridazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine dioxides, while reduction may produce dihydropyridazines .

Mechanism of Action

The mechanism of action of 4-methyl-3,6-bis(4-methylphenyl)pyridazine involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

4-methyl-3,6-bis(4-methylphenyl)pyridazine can be compared with other pyridazine derivatives, such as:

    Pyridazinone: Contains a carbonyl group at the 3 position of the pyridazine ring.

    Pyrimidine: Contains nitrogen atoms at the 1 and 3 positions of the six-membered ring.

    Pyrazine: Contains nitrogen atoms at the 1 and 4 positions of the six-membered ring.

The uniqueness of 4-methyl-3,6-bis(4-methylphenyl)pyridazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyridazine derivatives .

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